molecular formula C23H23F2N5OS B2754167 5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-19-2

5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2754167
CAS RN: 886912-19-2
M. Wt: 455.53
InChI Key: MXZRBRRPTLQCTF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a piperazine ring, a thiazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a type of azole ring. Azole rings are five-membered rings that contain nitrogen atoms and are common in many pharmaceutical compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar triazole ring might increase the compound’s solubility in water .

Scientific Research Applications

Alzheimer’s Disease Research

Compounds with piperazine as part of their structure have been studied as acetylcholinesterase inhibitors, which are relevant in Alzheimer’s disease research . The inhibition of acetylcholinesterase helps increase the levels of acetylcholine in the brain, potentially improving cognitive function in Alzheimer’s patients. This compound could be synthesized and tested for such inhibitory activity.

Antimicrobial Activity

The triazole ring is known for its antimicrobial properties. Research could explore the efficacy of this compound against various bacterial strains, particularly those resistant to current antibiotics. This could contribute to the development of new antibacterial agents in the fight against drug-resistant bacteria .

Cancer Research

Triazole derivatives have been identified as potential agents in cancer prevention due to their ability to modulate oxidative stress and cell proliferation . This compound could be examined for its antioxidant properties and its potential to inhibit or slow down the growth of cancer cells.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing azole rings act by inhibiting enzymes .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its safety and pharmacokinetics .

properties

IUPAC Name

5-[(3,4-difluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-8-9-17(24)18(25)14-15)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZRBRRPTLQCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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